4,4,5,5-Tetramethyl-2-(4-(2-(methylsulfonyl)ethyl)phenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(4-(2-(methylsulfonyl)ethyl)phenyl)-1,3,2-dioxaborolane is an organoboron compound that has gained attention due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is further substituted with a phenyl group containing a methylsulfonyl ethyl side chain. The compound’s stability and reactivity make it valuable in various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-(2-(methylsulfonyl)ethyl)phenyl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method includes the reaction of a suitable boronic acid derivative with a phenyl compound containing the desired substituents. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the dioxaborolane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-(2-(methylsulfonyl)ethyl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can modify the substituents on the phenyl ring or the dioxaborolane ring itself.
Substitution: The compound can participate in substitution reactions, where the boron atom or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(4-(2-(methylsulfonyl)ethyl)phenyl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s reactivity makes it useful in the development of probes and sensors for detecting biological molecules.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(4-(2-(methylsulfonyl)ethyl)phenyl)-1,3,2-dioxaborolane exerts its effects involves interactions with specific molecular targets. The boron atom within the dioxaborolane ring can form reversible covalent bonds with various functional groups, allowing the compound to act as a catalyst or inhibitor in different chemical and biological processes. The pathways involved may include enzyme inhibition, signal transduction, and other cellular mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: An organic intermediate with borate and sulfonamide groups.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: A boric acid derivative obtained by a two-step substitution reaction.
tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: An intermediate of 1H-indazole derivatives synthesized by two substitution reactions.
Uniqueness
4,4,5,5-Tetramethyl-2-(4-(2-(methylsulfonyl)ethyl)phenyl)-1,3,2-dioxaborolane is unique due to its specific substituents and the presence of a methylsulfonyl ethyl side chain. This structural feature imparts distinct reactivity and stability, making it valuable in various applications compared to other similar compounds.
Properties
Molecular Formula |
C15H23BO4S |
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Molecular Weight |
310.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(2-methylsulfonylethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO4S/c1-14(2)15(3,4)20-16(19-14)13-8-6-12(7-9-13)10-11-21(5,17)18/h6-9H,10-11H2,1-5H3 |
InChI Key |
DDGUSHAORIWAGD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCS(=O)(=O)C |
Origin of Product |
United States |
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